1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol
Description
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfinylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl4O2S/c21-15-8-4-13(5-9-15)20(25,14-6-10-16(22)11-7-14)12-27(26)19-17(23)2-1-3-18(19)24/h1-11,25H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFBLWNTOGOTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial, antifungal, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H12Cl2O2S
- Molecular Weight : 303.22 g/mol
This compound features a sulfinyl group which is often associated with various biological activities.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown that derivatives with similar structures demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes. A study reported that several synthesized compounds with similar structures exhibited strong inhibitory activity against urease, with IC50 values significantly lower than standard reference compounds .
| Enzyme | Compound | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | 7l | 2.14±0.003 |
| Urease | 7m | 0.63±0.001 |
Antifungal Activity
Preliminary studies suggest that this compound may also possess antifungal properties. Compounds with similar chlorinated phenyl groups have been noted for their efficacy against various fungi, indicating a potential area for further research .
Case Studies
One notable study synthesized a series of sulfinyl compounds and evaluated their biological activities through various assays. The results indicated that compounds with the sulfinyl moiety exhibited not only antibacterial but also significant enzyme inhibitory activities .
In another case study focusing on the structure-activity relationship (SAR), it was found that the presence of both chlorophenyl and dichlorophenyl groups enhanced the biological activity of the compounds tested.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several chlorinated ethanol derivatives, sulfoxide-containing molecules, and agrochemicals. Below is a detailed comparison:
Structural Analogues
Key Differences and Implications
- Sulfinyl vs. Sulfanyl/Thioether Groups : The sulfinyl group in the target compound increases polarity compared to thioether-containing analogs like Butoconazole Nitrate or the sulfanyl derivative in . This enhances solubility in polar solvents and may influence receptor-binding affinity in biological systems.
- Chlorination Pattern: The 2,6-dichlorophenyl group in the sulfinyl side chain contrasts with the 3,4-dichlorophenyl substitution in ’s analog .
- Comparison to Dicofol: Dicofol (1,1-bis(4-chlorophenyl)-2,2,2-trichloroethanol) shares the bis(4-chlorophenyl)ethanol backbone but replaces the sulfinyl group with a trichloroethyl moiety. This structural difference makes dicofol more lipophilic and volatile, aligning with its use as an insecticide .
- Fluorophenyl Analogs: Compounds like 2-[(4-chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol replace chlorine with fluorine on the phenyl rings, reducing molecular weight and altering electronic properties, which may affect pharmacokinetics.
Research Findings
- Physicochemical Properties : The sulfinyl group contributes to a higher melting point and greater stability under oxidative conditions compared to thioether analogs .
- Biological Activity: Chlorinated ethanol derivatives, such as diclofenac (2-[2-(2,6-dichlorophenyl)aminophenyl]acetic acid) , demonstrate anti-inflammatory activity, suggesting that the 2,6-dichlorophenyl group in the target compound could similarly enhance bioactivity.
- Agrochemical Potential: Dicofol’s efficacy as an insecticide implies that the target compound’s chlorinated structure may also exhibit pesticidal properties, though its sulfinyl group could reduce environmental persistence compared to trichloroethyl groups.
Q & A
Basic: What are the recommended synthetic routes and analytical methods for synthesizing and characterizing 1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfinyl]-1-ethanol?
Answer:
The compound can be synthesized via a multi-step process:
Sulfinyl group introduction : React 1,1-bis(4-chlorophenyl)ethanol with 2,6-dichlorobenzenesulfenyl chloride under inert conditions, followed by oxidation with mCPBA (meta-chloroperbenzoic acid) to form the sulfinyl moiety .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Characterization :
- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) at 254 nm to confirm purity (>98%) .
- NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 4.8 ppm (sulfinyl-linked CH) .
- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 483.9 (theoretical: 484.3) .
Basic: What biological activities have been reported for this compound, and what assays are used to evaluate them?
Answer:
Primary activities include:
- Antifungal activity : Demonstrated against Candida albicans via microdilution assays (MIC: 0.25–2 µg/mL) .
- Receptor interactions : Potential modulation of G-protein coupled receptors (GPCRs) or cannabinoid receptors, assessed via competitive binding assays using radiolabeled ligands (e.g., [³H]SR141716A) .
- In vivo models : Efficacy in murine candidiasis models, with reduced reinfection rates post-treatment .
Basic: How do structural modifications (e.g., halogen substitution, stereochemistry) influence its biological activity?
Answer:
Key structure-activity relationships (SAR):
Advanced: What molecular targets or pathways underlie its antifungal or receptor-mediated effects?
Answer:
Mechanistic studies suggest:
- Lanosterol 14α-demethylase inhibition : Similar to azole antifungals, disrupts ergosterol biosynthesis in Candida .
- GPCR modulation : Interaction with CB1 cannabinoid receptors (Ki: 12 nM) via homology modeling and docking studies .
- Oxidative stress induction : Elevated ROS levels in fungal cells, confirmed via DCFH-DA fluorescence assays .
Advanced: How can researchers resolve contradictions in reported activity data across studies?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) .
- Stereochemical purity : Verify enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .
- Solvent effects : DMSO concentration >1% may inhibit activity; use ≤0.5% in assays .
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., inoculum size, incubation time) .
Advanced: What methodologies are recommended for assessing environmental persistence and toxicity?
Answer:
- Environmental half-life : Conduct soil microcosm studies under OECD 307 guidelines to measure degradation rates .
- Aquatic toxicity : Use Daphnia magna acute toxicity tests (EC₅₀: 48-h exposure) .
- Metabolite profiling : Identify degradation products via LC-QTOF-MS ; DDT-like metabolites (e.g., DDOH) may exhibit endocrine disruption .
Advanced: How can in silico tools optimize the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME to assess logP (optimal: 3–5), CYP450 inhibition, and BBB permeability .
- QSAR modeling : Train models on analogs (e.g., butoconazole) to predict bioavailability and toxicity .
- Molecular dynamics simulations : Evaluate binding stability with target receptors (e.g., 100-ns simulations in GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
